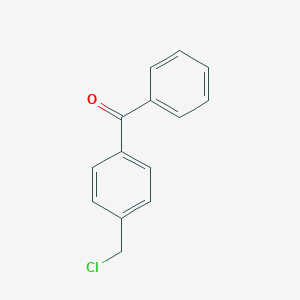

4-(Chloromethyl)benzophenone

Cat. No. B015526

Key on ui cas rn:

42728-62-1

M. Wt: 230.69 g/mol

InChI Key: PXFOBPPTJQWHRN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04199420

Procedure details

The amount of 912 grams (4.65 moles) of methyl benzophenone was then melted and heated to 100°-110° C. in a two-liter, two-necked, round bottom flask with magnetic stirring. Chlorine gas was introduced through a gas dispersion tube immersed below the liquid at a rate such that the characteristic greenish color of chlorine was not detectable in the exiting stream of hydrogen chloride. Initially the reaction was exothermic and no additional external heating was required. After about seven hours the theoretical uptake in weight (160 g) had occured. The hot melt was poured into 6 liters of isopropyl alcohol. This mixture was chilled to -5° to 0° C. and the precipitated solid was removed by suction filtration to provide 618 grams (57% yield) of 4-(chloromethyl)benzophenone, mp 109°-111° C. A carbonyl band at 1670 cm-1 was noted in the infrared spectrum.

Yield

57%

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].ClCl.[ClH:18].[CH:19](O)(C)C>>[Cl:18][CH2:19][C:14]1[CH:15]=[CH:2][C:3]([C:4]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[O:5])=[CH:12][CH:13]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

912 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=O)C2=CC=CC=C2)C=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

6 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 100°-110° C. in a two-liter

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

no additional external heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was chilled to -5° to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitated solid was removed by suction filtration

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 618 g | |

| YIELD: PERCENTYIELD | 57% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |